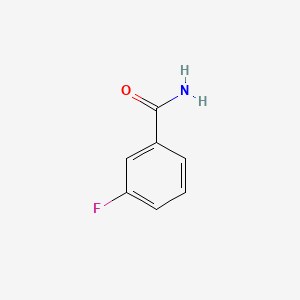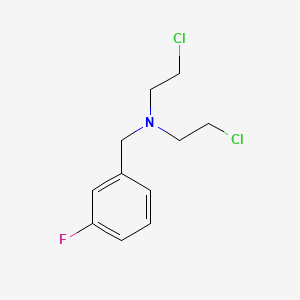
MK6-83
Vue d'ensemble
Description
Applications De Recherche Scientifique
MK6-83 has several scientific research applications:
Chemistry: Used as a tool compound to study the function of transient receptor potential mucolipin channels.
Biology: Investigated for its role in cellular calcium signaling and lysosomal function.
Medicine: Potential therapeutic agent for conditions related to lysosomal storage disorders, such as mucolipidosis type IV.
Industry: Utilized in the development of new pharmacological agents targeting calcium channels
Mécanisme D'action
Target of Action
MK6-83 is primarily an agonist of the Transient Receptor Potential Mucolipin 1 (TRPML1) channel . TRPML1 is a lysosomal ion channel that plays a crucial role in various cellular processes . This compound also activates TRPML mutants F408 Δ and F465L .
Mode of Action
This compound interacts with its target, the TRPML1 channel, by binding to it and inducing its activation . This activation leads to the release of calcium from the lysosomes, which is a critical step in various cellular processes .
Biochemical Pathways
The activation of TRPML1 by this compound affects the autophagy pathway , a cellular process involved in the degradation and recycling of cellular components . Specifically, TRPML1 activation induces autophagic vesicle biogenesis through the generation of phosphatidylinositol 3-phosphate and the recruitment of essential proteins to the nascent phagophore .
Result of Action
The activation of TRPML1 by this compound leads to several molecular and cellular effects. It restores endolysosomal trafficking and zinc homeostasis in lysosomes of mucolipidosis type IV (MLIV) mutant fibroblasts . Additionally, it is known to stimulate caspase-3-dependent apoptosis and can decrease the viability of cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can vary depending on the cellular environment, including the presence of specific TRPML1 mutants .
Analyse Biochimique
Biochemical Properties
MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .
Subcellular Localization
This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de MK6-83 implique la réaction du chlorure de 5-méthylthiophène-2-sulfonyle avec la 2-(pipéridin-1-yl)aniline dans des conditions spécifiques. La réaction nécessite généralement une base telle que la triéthylamine et est effectuée dans un solvant organique tel que le dichlorométhane. Le produit est ensuite purifié à l'aide de techniques standard telles que la recristallisation ou la chromatographie .
Méthodes de production industrielle
Les méthodes de production industrielle du this compound ne sont pas largement documentées, mais elles suivent probablement des voies de synthèse similaires à celles utilisées en laboratoire, avec des optimisations en termes d'échelle, de rendement et de pureté. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut être mise en œuvre pour améliorer l'efficacité et la cohérence .
Analyse Des Réactions Chimiques
Types de réactions
MK6-83 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent convertir le groupe sulfonamide en une amine.
Substitution : Le cycle aromatique du this compound peut subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution électrophile nécessitent souvent des catalyseurs tels que le chlorure d'aluminium ou le chlorure de fer(III).
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines.
Substitution : Divers dérivés substitués selon l'électrophile utilisé.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la fonction des canaux du récepteur potentiel transitoire de la mucolipine.
Biologie : Étudié pour son rôle dans la signalisation du calcium cellulaire et la fonction lysosomiale.
Médecine : Agent thérapeutique potentiel pour les affections liées aux maladies de stockage lysosomal, telles que la mucolipidose de type IV.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les canaux calciques
Mécanisme d'action
This compound exerce ses effets en activant les canaux du récepteur potentiel transitoire de la mucolipine 1, ce qui entraîne la libération de calcium des lysosomes. Cette activation déclenche une cascade d'événements cellulaires, notamment l'activation de la protéine kinase kinase dépendante du calcium/calmoduline et l'activation subséquente du complexe protéique lié à l'autophagie. Le composé influence également la translocation nucléaire du facteur de transcription EB, qui régule à la hausse les gènes autophagiques .
Comparaison Avec Des Composés Similaires
Composés similaires
ML-SA1 : Un autre activateur des canaux du récepteur potentiel transitoire de la mucolipine avec une sélectivité et une puissance différentes.
ML-SI3 : Un inhibiteur sélectif des canaux du récepteur potentiel transitoire de la mucolipine.
SN-2 : Un composé présentant des propriétés d'ouverture de canal similaires mais une structure chimique différente
Unicité
MK6-83 est unique en sa sélectivité modérée pour le récepteur potentiel transitoire de la mucolipine 1 par rapport au récepteur potentiel transitoire de la mucolipine 2 et au récepteur potentiel transitoire de la mucolipine 3, ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ces canaux. Sa capacité à restaurer la fonction des canaux dans les cellules de patients atteints de mucolipidose de type IV souligne encore ses applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGYSXZCDAWOOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336629 | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062271-24-2 | |
| Record name | MK6-83 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MK6-83 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MK6-83 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



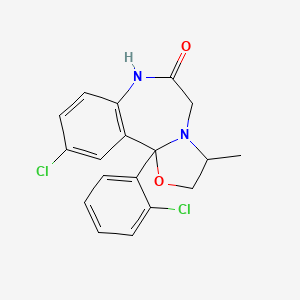
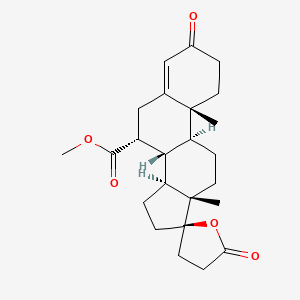
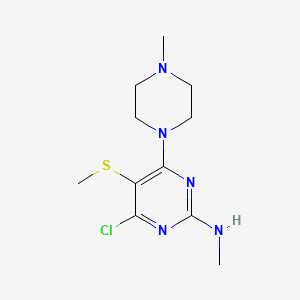
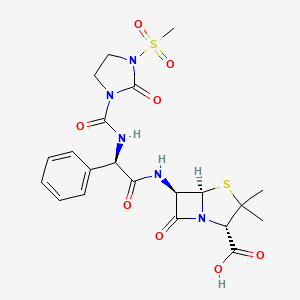
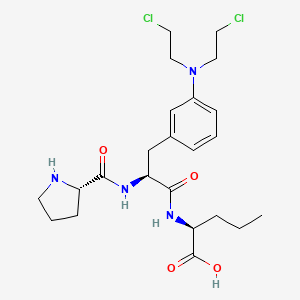
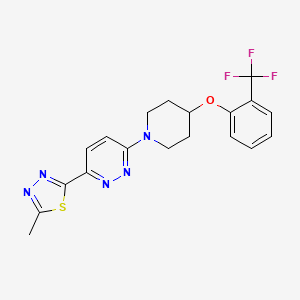
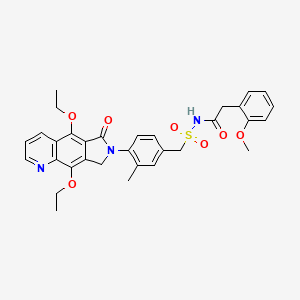
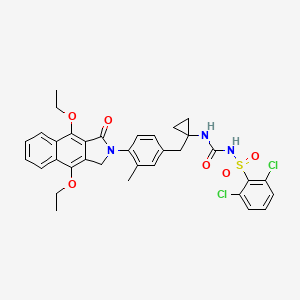

![7H-Pyrido[1,2,3-de]-1,4-benzothiazine-6-carboxylic acid, 9-fluoro-3-(fluoromethyl)-2,3-dihydro-10-(4-methyl-1-piperazinyl)-7-oxo-](/img/structure/B1676557.png)
![2-(2,4-difluorophenyl)-3-methyl-1-(1,2,4-triazol-1-yl)-3-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]sulfanylbutan-2-ol](/img/structure/B1676558.png)
